tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an acetylphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups and the dihydropyridine ring structure.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-13(20)15-7-5-6-8-16(15)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-9H,10-12H2,1-4H3 |
InChI Key |
OOXALNDOLGFNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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